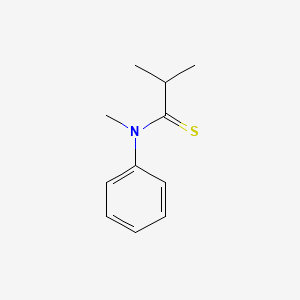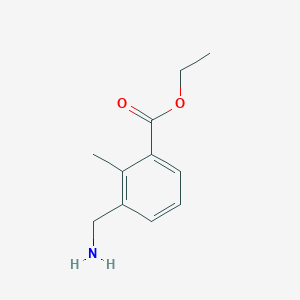![molecular formula C10H9BrN4 B14453868 2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole CAS No. 72908-93-1](/img/structure/B14453868.png)
2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties. This particular compound features a bromophenyl group attached to the azo linkage, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole typically involves the azo coupling reaction between 1-methyl-1H-imidazole and 4-bromophenyldiazonium tetrafluoroborate . The reaction is carried out in an aqueous medium under acidic conditions to facilitate the formation of the azo bond. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also minimizes human error and increases production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological stain due to its vibrant color.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mecanismo De Acción
The mechanism of action of 2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole involves its interaction with molecular targets through the azo linkage. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of specific enzymes or disruption of cellular processes, contributing to its antimicrobial and potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- (E)-2-[(4-bromophenyl)diazenyl]-4,5-bis(4-methoxyphenyl)-1H-imidazole
- 4-[(E)-(4-Bromophenyl)diazenyl]-1-naphthalenamine
- 4-[(E)-2-(biphenyl-4-yl)diazenyl]-morpholine
Uniqueness
2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties. The presence of the bromophenyl group enhances its potential for substitution reactions, making it a versatile compound for various applications in research and industry.
Propiedades
| 72908-93-1 | |
Fórmula molecular |
C10H9BrN4 |
Peso molecular |
265.11 g/mol |
Nombre IUPAC |
(4-bromophenyl)-(1-methylimidazol-2-yl)diazene |
InChI |
InChI=1S/C10H9BrN4/c1-15-7-6-12-10(15)14-13-9-4-2-8(11)3-5-9/h2-7H,1H3 |
Clave InChI |
CUWSZEVHGHXQEG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1N=NC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[tetrakis(decyl)phosphanium] sulfate](/img/no-structure.png)

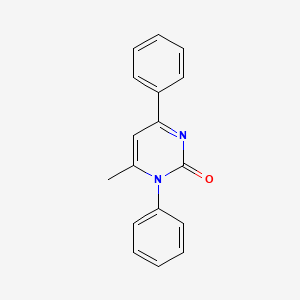
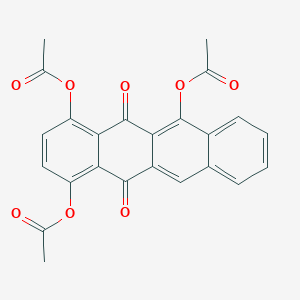
![Diethyl [(E)-benzylideneamino]propanedioate](/img/structure/B14453822.png)
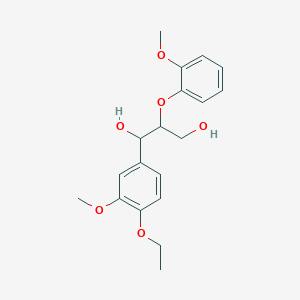
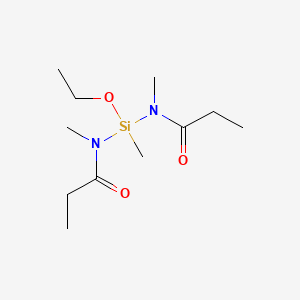
![9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one](/img/structure/B14453840.png)
